Superior Hydrophobicity vs. Shorter-Chain Alkylphosphonic Acids on Copper
The water contact angle (WCA) is a direct measure of surface hydrophobicity and barrier property effectiveness. On copper oxide surfaces, ODPA yields a WCA significantly higher than its shorter-chain analogs decylphosphonic acid (DP) and octylphosphonic acid (OP), confirming its superior ability to create a non-wetting, protective barrier [1].
| Evidence Dimension | Water Contact Angle (Hydrophobicity) |
|---|---|
| Target Compound Data | >140° (sessile drop static contact angle) |
| Comparator Or Baseline | DP/Cu: 119°; OP/Cu: 76° |
| Quantified Difference | ODPA WCA is >21° higher than DP and >64° higher than OP |
| Conditions | Oxidized copper (Cu) substrates, pure water sessile drop measurement [1] |
Why This Matters
A higher contact angle directly correlates with improved moisture barrier properties, enhanced corrosion inhibition, and better anti-fouling performance, critical for applications in electronics and marine environments.
- [1] Hoque, E., DeRose, J. A., Bhushan, B., & Hipps, K. W. (2009). Low adhesion, non-wetting phosphonate self-assembled monolayer films formed on copper oxide surfaces. Ultramicroscopy, 109(8), 1015-1022. View Source
